2-amino-1-(1H-indol-3-yl)ethanone hydrochloride
Overview
Description
2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is known for its potential biological activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride typically involves the reaction of indole with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, where indole is reacted with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors and purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various indole-based compounds.
Biology: In biological research, this compound is studied for its potential biological activity, including its effects on cell signaling pathways and enzyme inhibition.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases, such as cancer and microbial infections.
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets and pathways. It may act as an enzyme inhibitor or modulate signaling pathways, leading to its biological activity.
Comparison with Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanoic acid
2-Amino-1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone hydrochloride
1-(1H-Indol-3-yl)-2-(4-(2-quinolinyl)-1-piperazinyl)ethanone dihydrochloride
Uniqueness: 2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride is unique in its structure and reactivity compared to other similar compounds. Its specific arrangement of atoms and functional groups contribute to its distinct chemical properties and biological activity.
Properties
IUPAC Name |
2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZGPHYYERYJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654862 | |
Record name | 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53552-11-7 | |
Record name | 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.